Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate, with the chemical formula and CAS number 70897-15-3, is a carbamate derivative of an amino acid. This compound features a benzyl group attached to a carbamate moiety, which enhances its biological activity and solubility. The molecular weight of this compound is approximately 238.24 g/mol. It is characterized by the presence of functional groups such as an amino group, hydroxyl group, and a carbonyl group, contributing to its reactivity and potential applications in medicinal chemistry .
These reactions highlight the compound's versatility in synthetic organic chemistry .
Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate exhibits notable biological activities, particularly as a potential therapeutic agent. Its structure suggests it may interact with various biological targets:
The synthesis of Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate typically involves multi-step organic reactions:
These methods ensure high yields and purity levels suitable for further biological testing and application .
Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate has several potential applications:
The versatility of this compound makes it valuable in various fields, including pharmaceuticals and biotechnology .
Interaction studies are crucial for understanding how Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate interacts with biological systems:
These studies are fundamental for advancing the compound's development as a therapeutic agent .
Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate shares structural similarities with several compounds, each possessing unique characteristics:
Compound Name | Structure | Key Features |
---|---|---|
Tert-butyl (S)-(1-benzylamino)-3-hydroxy-1-oxopropan-2-yl carbamate | C13H19N2O4 | Contains a tert-butyl group; enhanced lipophilicity |
Benzyl N-Cbz-serine amide | C12H15N2O4 | Different protecting group; used in peptide synthesis |
Benzyl {3-hydroxy-1-[methoxy(methyl)amino]-1-oxopropan-2-y}carbamate | C13H18N2O5 | Additional methoxy group; potential for different reactivity |
The unique combination of functional groups in Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate distinguishes it from these compounds, particularly regarding its potential biological activities and applications .